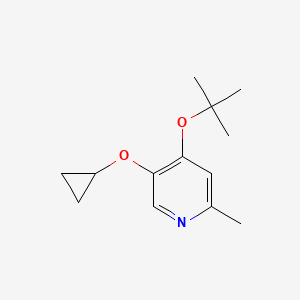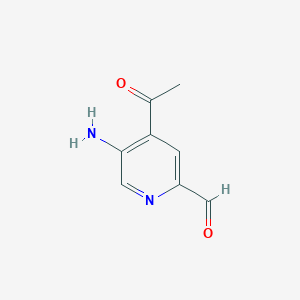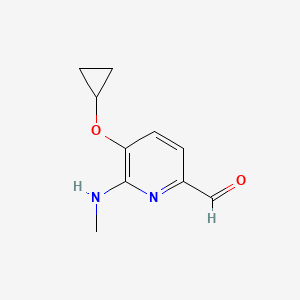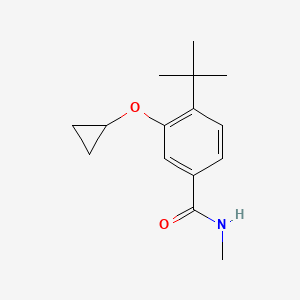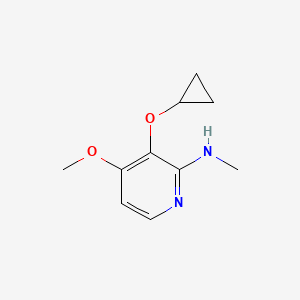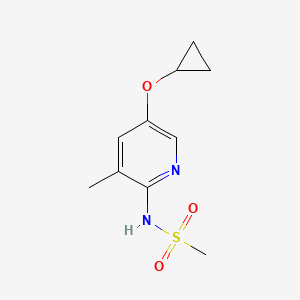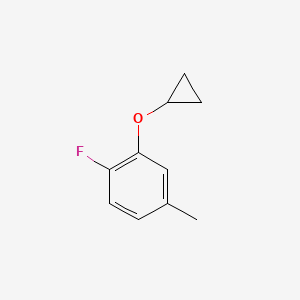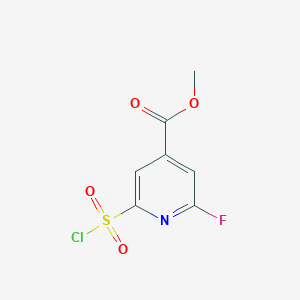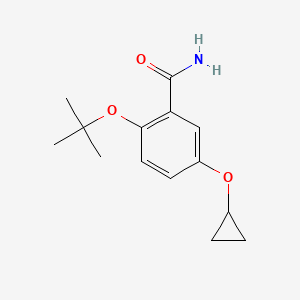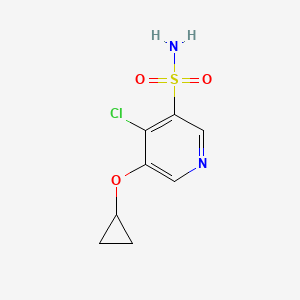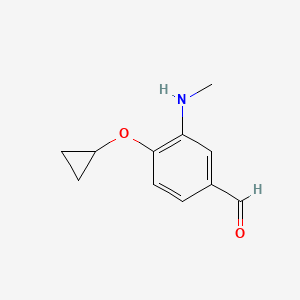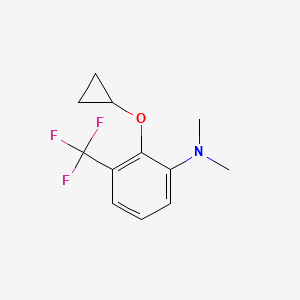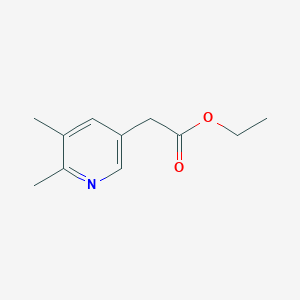
5-Cyclopropoxy-2-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Cyclopropoxy-2-methylbenzenesulfonamide is a chemical compound that features a cyclopropyl group attached to a benzenesulfonamide structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-2-methylbenzenesulfonamide typically involves the reaction of 2-methylbenzenesulfonyl chloride with cyclopropanol in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product . The reaction can be represented as follows:
2-methylbenzenesulfonyl chloride+cyclopropanoltriethylamine, refluxthis compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
5-Cyclopropoxy-2-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The cyclopropyl group can be oxidized to form hydroxylated derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Hydroxylated derivatives of the cyclopropyl group.
Reduction: Amines derived from the sulfonamide group.
Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Cyclopropoxy-2-methylbenzenesulfonamide has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-Cyclopropoxy-2-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can lead to the disruption of essential biochemical pathways, resulting in antimicrobial or anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
5-Amino-2-methylbenzenesulfonamide: Similar structure but with an amino group instead of a cyclopropoxy group.
4-Methylbenzenesulfonamide: Lacks the cyclopropoxy and methyl groups, making it less complex.
Uniqueness
5-Cyclopropoxy-2-methylbenzenesulfonamide is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it a valuable compound for various applications in medicinal chemistry and industrial processes .
Propiedades
Fórmula molecular |
C10H13NO3S |
|---|---|
Peso molecular |
227.28 g/mol |
Nombre IUPAC |
5-cyclopropyloxy-2-methylbenzenesulfonamide |
InChI |
InChI=1S/C10H13NO3S/c1-7-2-3-9(14-8-4-5-8)6-10(7)15(11,12)13/h2-3,6,8H,4-5H2,1H3,(H2,11,12,13) |
Clave InChI |
YXYCJZCXLBFPCE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)OC2CC2)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


